1,3,5-Triazin-2(1H)-one, 4,6-bis((1-methylethyl)amino)-

描述

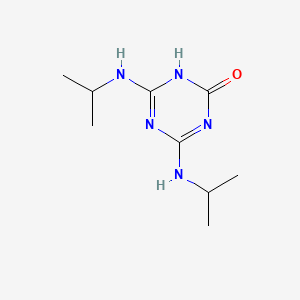

1,3,5-Triazin-2(1H)-one, 4,6-bis((1-methylethyl)amino)- is a member of 1,3,5-triazines.

作用机制

Target of Action

Propazine-2-hydroxy, also known as Hydroxypropazine, is a chemical transformation product of propazine It has been suggested that it may have endocrine-disrupting effects .

Mode of Action

It is known to be a degradation product of propazine, which is a triazine herbicide . Triazine herbicides typically inhibit photosynthesis by binding to the D1 protein in Photosystem II This prevents the normal flow of electrons and energy transfer, leading to the death of the plant

Biochemical Pathways

Propazine and its metabolites have been deemed endocrine disruptors , suggesting they may interfere with hormone systems in organisms. This could potentially lead to a wide range of downstream effects, including reproductive issues and developmental abnormalities.

Pharmacokinetics

It has been detected in human seminal plasma , suggesting that it can be absorbed and distributed in the body. It is also noted that Propazine-2-hydroxy is hardly metabolized under physiological conditions, which may make it an effective marker for bioaccumulation .

Result of Action

It has been suggested that it may have endocrine-disrupting effects . Endocrine disruptors can interfere with hormone systems, leading to a wide range of potential effects, including reproductive issues, developmental abnormalities, and immune system dysfunction.

Action Environment

The action of Propazine-2-hydroxy can be influenced by various environmental factors. For instance, it has been identified among the degradation products formed in the natural environment . This suggests that environmental conditions, such as temperature, pH, and the presence of other chemicals, could potentially influence its stability and efficacy.

生化分析

Biochemical Properties

It has been detected in human seminal plasma, suggesting that it may interact with various biomolecules in the body

Cellular Effects

Preliminary studies suggest that it may have endocrine-disrupting effects, which could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Preliminary studies suggest that it may have long-term effects on cellular function

生物活性

1,3,5-Triazin-2(1H)-one, 4,6-bis((1-methylethyl)amino)- is a compound that belongs to the class of 1,3,5-triazines, which have garnered attention for their diverse biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its potential therapeutic applications based on recent studies.

The compound is characterized by the following structural formula:

Molecular Weight

- Molecular Weight : 232.28 g/mol

Structural Features

- Contains a triazine ring system.

- Substituted with isopropylamine groups at positions 4 and 6.

Anticancer Activity

Recent studies have demonstrated that various derivatives of 1,3,5-triazine compounds exhibit significant anticancer properties. For instance, a series of hybrid analogues derived from monastrol and 1,3,5-triazines were developed and tested against different cancer cell lines.

Case Study: EGFR Inhibition

One notable study focused on the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinases (TKs). The compound exhibited potent inhibitory activity against both wild-type (WT) and mutant forms of EGFR:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 1a | 25.9 | WT EGFR |

| 1a | 6.5 | Mutant EGFR T790M/L858R |

| 1a | 7.7 ± 1.3 | A549 |

| 1a | 8.0 ± 1.6 | A431 |

| 1a | 10.5 ± 0.9 | NCIH1975 |

This study indicates that modifications to the triazine structure can enhance its potency against specific cancer targets .

The mechanism by which these triazine derivatives exert their anticancer effects involves the inhibition of tubulin polymerization and disruption of microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells.

Tubulin Polymerization Inhibition

In vitro assays demonstrated that certain triazine derivatives inhibited tubulin polymerization effectively:

| Compound | IC50 (µM) | Effect on Cell Cycle |

|---|---|---|

| 6 | 0.4 | G2/M phase arrest |

| 7 | 0.2 | G2/M phase arrest |

The ability to induce cell cycle arrest suggests a promising avenue for further development as anticancer agents .

Synthesis and Optimization

The synthesis of these compounds typically involves one-pot reactions that allow for rapid generation of diverse molecular architectures. For example, Bismuth nitrate has been used as a catalyst to facilitate the formation of various triazine derivatives with improved biological activity.

Structure-Activity Relationship (SAR)

Research has also focused on understanding the structure-activity relationships (SAR) of these compounds. Modifications at specific positions on the triazine ring can lead to significant changes in biological activity:

科学研究应用

Agricultural Applications

Herbicide Use

Prometryn is primarily utilized as a pre-emergent herbicide for controlling annual grasses and certain broadleaf weeds in crops such as cotton, celery, and parsley. It functions by inhibiting photosynthesis in target plants through interference with the electron transport chain in chloroplasts.

- Chemical Properties:

- CAS Number: 7287-19-6

- Molecular Formula: C10H16N4OS

- Mode of Action: Photosynthesis inhibitor

Table 1: Efficacy of Prometryn on Various Crops

| Crop | Application Rate (lbs/a) | Efficacy (%) |

|---|---|---|

| Cotton | 2.4 | 85 |

| Celery | 2.0 | 90 |

| Parsley | 1.8 | 88 |

The compound has been shown to be effective against a range of weeds while exhibiting low toxicity to non-target species such as birds and mammals .

Medicinal Chemistry Applications

Anticancer Properties

Recent studies have investigated the potential of triazine derivatives, including prometryn, as anticancer agents. Research indicates that certain modifications to the triazine structure can enhance its efficacy against various cancer cell lines.

- Case Study:

A study published in Scientific Reports demonstrated that specific triazine derivatives exhibited significant antiproliferative activity against human cancer cell lines A549 (lung cancer), A431 (skin cancer), and NCI-H1975 (non-small cell lung cancer). The most potent derivative showed IC50 values ranging from 6.5 µM to 10.5 µM .

Table 2: Anticancer Activity of Triazine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 1a | A549 | 7.7 |

| Compound 1b | A431 | 8.0 |

| Compound 1c | NCI-H1975 | 10.5 |

These findings suggest that modifications to the triazine structure may yield compounds with enhanced anticancer properties.

Environmental Science Applications

Ecotoxicology and Environmental Fate

Prometryn's environmental impact has been a subject of study due to its stability and mobility in soil and water systems. Research indicates that prometryn is moderately mobile in soils and can potentially contaminate groundwater sources.

- Environmental Properties:

Table 3: Environmental Fate Data for Prometryn

| Property | Value |

|---|---|

| Koc (Soil Adsorption Coefficient) | 244 L/kg-OC |

| Log Kow (Octanol-Water Partition) | <4 |

| Persistence in Water | Low |

The compound's low bioaccumulation potential suggests that while it poses risks to aquatic ecosystems, its environmental persistence is moderate.

属性

IUPAC Name |

4,6-bis(propan-2-ylamino)-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N5O/c1-5(2)10-7-12-8(11-6(3)4)14-9(15)13-7/h5-6H,1-4H3,(H3,10,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOTUMSRCIMLJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=O)N1)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40224061 | |

| Record name | 1,3,5-Triazin-2(1H)-one, 4,6-bis((1-methylethyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40224061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7374-53-0 | |

| Record name | 1,3,5-Triazin-2(1H)-one, 4,6-bis((1-methylethyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007374530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazin-2(1H)-one, 4,6-bis((1-methylethyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40224061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is there a need to detect hydroxypropazine in environmental samples?

A: Hydroxypropazine is a major metabolite of s-triazine herbicides, particularly propazine [, ]. These herbicides are widely used, and their degradation can lead to the accumulation of hydroxypropazine in soil and water resources [, , , ]. Monitoring its presence helps us understand the persistence and fate of these herbicides in the environment.

Q2: What analytical methods are available for the detection of hydroxypropazine?

A2: Several analytical techniques have been developed for detecting hydroxypropazine, including:

- Enzyme-Linked Immunosorbent Assay (ELISA): This highly sensitive method utilizes antibodies to detect and quantify hydroxypropazine at trace levels, even in complex matrices like groundwater [].

- High-Performance Liquid Chromatography (HPLC) with Diode Array UV Detection (DAD): This method allows for the simultaneous determination of various triazine herbicides and their metabolites, including hydroxypropazine, in different water sources with high precision [].

Q3: How does soil pH influence the degradation of propazine and the formation of hydroxypropazine?

A: Research indicates that soil pH significantly affects the degradation of s-triazine herbicides like propazine []. In acidic soils (pH 5.5), propazine degradation was slower, leading to higher persistence, while in neutral to slightly alkaline soils (pH 7.5), degradation was faster []. Hydroxypropazine was identified as a major metabolite in both conditions, suggesting its formation is favored across a range of soil pH levels [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。